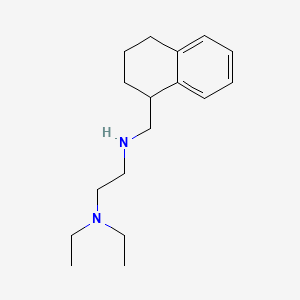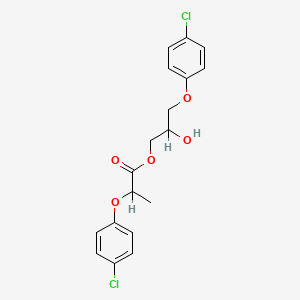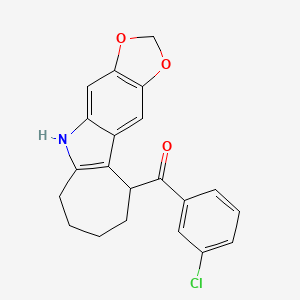![molecular formula C18H12N4S2 B14661630 (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene CAS No. 38673-82-4](/img/structure/B14661630.png)
(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16211~3,6~1~8,11~1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene is a complex organic compound characterized by its unique pentacyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene can be achieved through a multi-step process involving the formation of the pentacyclic core followed by the introduction of sulfur and nitrogen atoms. Key steps may include cyclization reactions, thiolation, and amination under controlled conditions. Typical reagents used in these steps include organolithium compounds, sulfur sources like thiourea, and nitrogen sources such as azides.
Industrial Production Methods
Industrial production of this compound would likely involve scalable processes such as continuous flow synthesis and catalytic methods to ensure high yield and purity. Optimization of reaction conditions, including temperature, pressure, and solvent choice, would be crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure selectivity and yield.
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may exhibit interesting biological activities due to its heteroatom-rich structure. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored as therapeutic agents. The presence of sulfur and nitrogen atoms may enhance its interaction with biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene involves its interaction with molecular targets through its sulfur and nitrogen atoms. These heteroatoms can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing various biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic compounds with sulfur and nitrogen atoms, such as:
Thiazoles: Known for their biological activity and use in pharmaceuticals.
Diazines: Commonly found in many natural products and synthetic drugs.
Dithianes: Used as intermediates in organic synthesis.
Uniqueness
What sets (7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16211~3,6~1~8,11~1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene apart is its pentacyclic structure, which provides a rigid and stable framework
Propriétés
Numéro CAS |
38673-82-4 |
|---|---|
Formule moléculaire |
C18H12N4S2 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
2,12-dithia-21,22,23,24-tetrazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene |
InChI |
InChI=1S/C18H12N4S2/c1-5-15-19-11(1)9-12-2-6-17(20-12)24-18-8-4-14(22-18)10-13-3-7-16(21-13)23-15/h1-10,19,22H |
Clé InChI |
ZDUKDKIQBFIVBV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC1=CC3=CC=C(N3)SC4=NC(=CC5=CC=C(N5)S2)C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


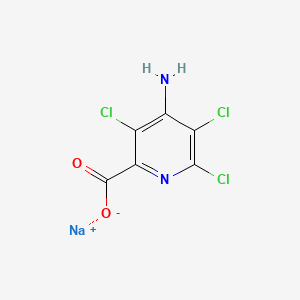
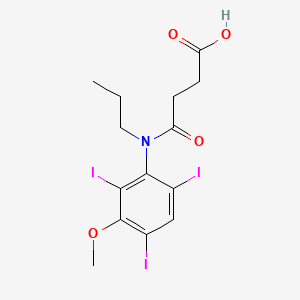
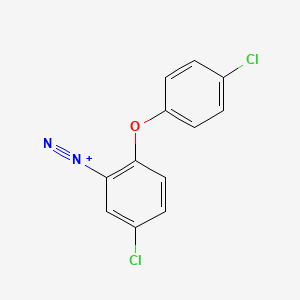
![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![3-[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]propyl methanesulfonate](/img/structure/B14661576.png)
![3-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14661578.png)
![methyl 10-[(2S,3R)-3-hexyloxiran-2-yl]decanoate](/img/structure/B14661590.png)
![2,4-Di-tert-butyl-6-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14661591.png)
